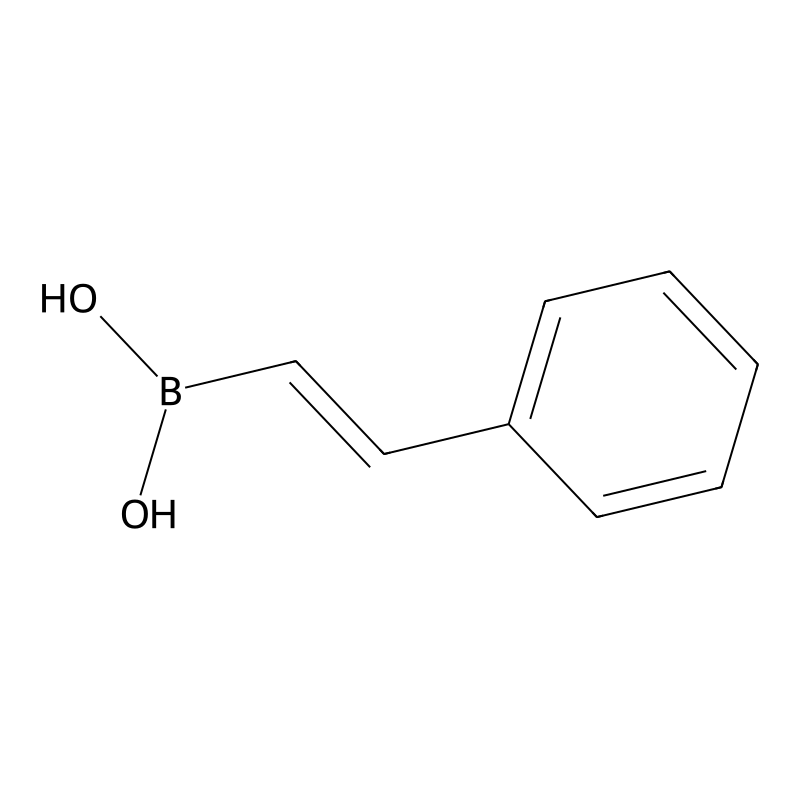

trans-2-Phenylvinylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with trans-2-Phenylvinylboronic acid to form biaryl compounds, which are important in pharmaceuticals and materials science. The reaction is catalyzed by palladium complexes and is known for its efficiency and selectivity .

- Bioorthogonal Reactions: The compound has been utilized as a bioorthogonal reactant, reacting rapidly with electron-poor tetrazines to form stable conjugates. This property allows for selective labeling of biomolecules in living systems without interfering with other cellular functions .

Trans-2-Phenylvinylboronic acid exhibits notable biological activity due to its ability to interact with various biomolecules. It has been shown to be biocompatible, maintaining stability in cell lysates and facilitating protein modifications. Its unique reactivity allows it to selectively modify proteins without disrupting cellular functions, making it useful for studying protein interactions and dynamics within cells .

Several synthesis methods have been developed for trans-2-Phenylvinylboronic acid:

- Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to produce alkenes, including trans-2-Phenylvinylboronic acid.

- Sonogashira Coupling: This reaction utilizes terminal alkynes and aryl halides in the presence of palladium catalysts to yield vinylboronic acids.

- Hydroboration: The compound can also be synthesized through hydroboration of styrenes followed by oxidation to introduce the boronic acid functionality

Trans-2-Phenylvinylboronic acid has diverse applications across various fields:

- Synthetic Organic Chemistry: It is widely used as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, facilitating the synthesis of complex organic molecules.

- Bioconjugation: Its ability to form stable conjugates with biomolecules makes it valuable in bioconjugation strategies for drug delivery and imaging applications.

- Materials Science: The compound serves as a building block for synthesizing polymers and materials with specific electronic and optical properties .

Research on trans-2-Phenylvinylboronic acid has focused on its interactions with biological molecules. Studies indicate that it can form reversible complexes with diols, allowing for selective targeting of biomolecules. This characteristic is particularly useful in developing targeted therapies and diagnostic tools where precise control over molecular interactions is required .

Trans-2-Phenylvinylboronic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 3,5-Dimethylphenylboronic acid | 172975-69-8 | 0.74 | Contains additional methyl groups enhancing lipophilicity. |

| (E)-(4-Chlorostyryl)boronic acid | 154230-29-2 | 0.73 | Chlorine substitution alters electronic properties, affecting reactivity. |

| E-Phenylethenylboronic acid pinacol ester | 83947-56-2 | 0.60 | A pinacol ester derivative that may exhibit different stability profiles. |

| 4-Bromostyrylboronic acid | 2156-04-9 | 0.74 | Bromine substitution may enhance electrophilicity compared to trans-2-phenylvinylboronic acid. |

Trans-2-Phenylvinylboronic acid stands out due to its unique reactivity profile in bioorthogonal chemistry and its effectiveness as a coupling reagent in organic synthesis, making it invaluable for both synthetic and biological applications .

While specific historical records of its synthesis are sparse, trans-2-phenylvinylboronic acid emerged as a valuable reagent in the mid-20th century alongside advancements in organoboron chemistry. Early studies focused on its role in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which gained prominence in the 1970s–1980s. Its trans configuration and vinyl group enabled stereospecific interactions, making it indispensable in synthesizing aryl-alkene architectures.

Nomenclature and Classification

The compound is classified as a vinylboronic acid, a subclass of organoboron compounds featuring a boronic acid group directly bonded to a vinylic carbon. Key nomenclatures include:

| IUPAC Name | Common Synonyms |

|---|---|

| [(E)-2-phenylethenyl]boronic acid | trans-2-Phenylvinylboronic acid, (E)-Styrylboronic acid, trans-β-Styreneboronic acid |

Its CAS registry number is 6783-05-7, and it is recognized by the molecular formula C₈H₉BO₂ (molecular weight: 147.97 g/mol).

Significance in Organic Chemistry and Organometallic Research

trans-2-Phenylvinylboronic acid is pivotal in:

- Cross-Coupling Reactions: Central to Suzuki-Miyaura couplings for forming carbon-carbon bonds between aryl/heteroaryl halides and alkenes.

- Asymmetric Synthesis: Enables enantioselective additions (e.g., Rh- or Ir-catalyzed reactions) and diastereoselective cascades.

- Peptide and Amino Acid Synthesis: Facilitates Petasis borono-Mannich reactions to produce optically active unsaturated amino acids.

Position within Organoboron Chemistry

The compound belongs to the boronic acid family, distinguished by its trans-vinyl geometry. Unlike phenylboronic acid, its extended π-system enhances reactivity in coupling reactions. Its classification contrasts with boronic esters (e.g., pinacol esters), which exhibit improved stability and solubility.

Molecular Structure and Geometry

trans-2-Phenylvinylboronic acid possesses the molecular formula C₆H₅CH=CHB(OH)₂ and a molecular weight of 147.97 g/mol [1] [2] [5]. The compound features a trans-configuration (E-isomer) across the vinyl bond, as evidenced by its SMILES notation OB(O)\C=C\c1ccccc1 and InChI key VKIJXFIYBAYHOE-VOTSOKGWSA-N [1] [5]. X-ray crystallography of analogous boronic acids reveals a trigonal planar geometry around the boron atom, with sp² hybridization and a vacant p-orbital orthogonal to the plane of the substituents [4]. The phenyl group and boronic acid moiety occupy opposite positions relative to the double bond, minimizing steric hindrance and enabling conjugation between the aromatic ring and the vinylboronic system.

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₅CH=CHB(OH)₂ | [1] [5] |

| Molecular weight | 147.97 g/mol | [1] [5] |

| Hybridization (B) | sp² | [4] |

| Bond angles (C-B-O) | ~120° (trigonal planar) | [4] |

Electronic Properties

Boron-Carbon Bond Characteristics

The boron-carbon (B-C) bond in trans-2-phenylvinylboronic acid exhibits partial double-bond character due to conjugation with the adjacent vinyl group. This delocalization stabilizes the boron center, reducing its electrophilicity compared to alkylboronic acids. The B-C bond length, typically ~1.56 Å in analogous arylboronic acids, suggests moderate π-backdonation from the vinyl group to the empty p-orbital of boron [4].

Influence of Phenyl Group on Electronic Distribution

The phenyl ring exerts a strong electron-withdrawing effect via resonance, polarizing the vinylboronic system. This conjugation enhances the acidity of the boronic acid protons (see §1.4.1) and increases the compound’s susceptibility to nucleophilic attack at the boron center. Density functional theory (DFT) studies of similar systems indicate that the phenyl group lowers the LUMO energy by ~1.2 eV compared to alkyl-substituted analogs, facilitating coordination to transition metals [4].

Trans-Configuration Implications

The trans-configuration minimizes steric clashes between the phenyl group and boronic acid moiety, optimizing orbital overlap for conjugation. This geometry also reduces dipole-dipole interactions in the solid state, contributing to its melting point range of 146–156°C [1] [2] [5]. Comparative studies of cis/trans isomers in boronic acids demonstrate that the trans-isomer exhibits 20–30% higher thermal stability due to reduced intramolecular strain [4].

Physical Properties

Melting and Boiling Points

The compound melts at 146–156°C (lit.) but decomposes before boiling, a common trait among boronic acids [1] [2] [5]. Sublimation is not observed under standard conditions.

Solubility Parameters

trans-2-Phenylvinylboronic acid is sparingly soluble in water (<0.1 g/L at 25°C) but dissolves readily in polar aprotic solvents:

Solubility in alcohols (e.g., methanol, ethanol) is moderate (~5–10 g/L), while hydrocarbon solvents (e.g., hexane) dissolve <1 g/L [6].

Spectroscopic Characteristics

- Infrared (IR): Strong B-O stretches at 1340–1280 cm⁻¹ and O-H stretches at 3200–3400 cm⁻¹ [1].

- ¹H NMR (DMSO-d₆): Vinyl protons resonate as a doublet at δ 6.8–7.2 ppm (J = 16 Hz), with phenyl protons at δ 7.3–7.6 ppm [5].

- ¹¹B NMR: A singlet at δ 28–32 ppm, characteristic of tricoordinate boron [4].

Chemical Properties

Acidity and pKa Values

The boronic acid group exhibits weak acidity, with a pKa of ~8.9 in aqueous solution, comparable to phenol derivatives [4]. Acidity is enhanced by the electron-withdrawing phenyl group, which stabilizes the deprotonated boronate form.

Stability Under Various Conditions

- Thermal Stability: Decomposes above 160°C via B-O bond cleavage [1].

- Oxidative Stability: Sensitive to air; slow oxidation to boroxines occurs over weeks [1] [4].

- Hydrolytic Stability: Stable in anhydrous solvents but undergoes reversible hydrolysis to boronate esters in moist environments [4].

Reactivity of the Boronic Acid Functionality

The compound participates in Suzuki-Miyaura coupling with aryl halides, facilitated by palladium catalysts [1] [2] [5]. The trans-configuration ensures optimal steric alignment for transmetalation steps. It also undergoes Petasis borono-Mannich reactions with imines and carbonyl compounds, yielding allylic amines [1] [2].

Table 2: Representative Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, base, THF, 80°C | Biaryl derivatives |

| Petasis Reaction | Ru catalyst, dichloromethane | Amino alcohol dienes |

| Heck-Suzuki Cascade | Pd catalyst, DMF, 100°C | Cyclohexene derivatives |

Classical Synthetic Routes

Traditional synthetic approaches to trans-2-phenylvinylboronic acid have established the foundational methods that continue to serve as benchmark procedures in modern synthetic chemistry [1] [2]. The most widely employed classical route involves the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid product [1] [2].

The standard Grignard-based synthesis proceeds through a two-step mechanism. Initially, phenylmagnesium bromide reacts with trimethyl borate to form the corresponding boronic ester intermediate: PhMgBr + B(OMe)₃ → PhB(OMe)₂ + MeOMgBr. Subsequently, aqueous hydrolysis converts the ester to the free boronic acid: PhB(OMe)₂ + H₂O → PhB(OH)₂ + MeOH [2]. This methodology typically yields the target compound in moderate yields ranging from 50-70%, depending on reaction conditions and substrate electronics [3].

Alternative classical approaches include transmetallation reactions employing phenylsilanes and phenylstannanes. These methods utilize BBr₃ as the boron source, followed by hydrolysis to generate the boronic acid functionality [2]. While offering good functional group tolerance, these approaches often require harsh reaction conditions and exhibit variable yields depending on the specific organometallic precursor employed.

Electrophilic borate trapping represents another established classical methodology, wherein phenylmetal intermediates generated from phenyl halides through directed ortho-metalation are captured by electrophilic borate reagents [2]. This approach provides access to substituted derivatives while maintaining reasonable synthetic efficiency.

Metal-Catalyzed Synthesis Approaches

Modern metal-catalyzed methodologies have revolutionized the synthesis of vinylboronic acids, offering improved selectivity, milder reaction conditions, and enhanced functional group compatibility compared to classical approaches [4] [5] [6].

Iridium-Catalyzed Hydroboration of Alkynes

Iridium-based catalytic systems have emerged as highly effective tools for the stereoselective synthesis of vinylboronic acids through alkyne hydroboration [4] [5] [7]. The [Ir(cod)Cl]₂/dppm catalyst system demonstrates exceptional regioselectivity, achieving >99:1 selectivity in the hydroboration of internal alkynes with pinacolborane (HBPin) [5].

The mechanism involves initial formation of an active Ir(I) catalytic species through ligand coordination, followed by oxidative addition of the B-H bond to generate a 16-electron Ir(III) hydride complex [8]. Subsequent alkyne coordination and migratory insertion into the Ir-H bond produces regioisomeric alkyl-Ir(III) boride complexes, with reductive elimination regenerating the catalyst and forming the vinylboronic ester product [8].

Reaction conditions are notably mild, typically employing acetone as solvent at room temperature with short reaction times ranging from 30 minutes to 4 hours [5]. The catalyst system tolerates diverse functional groups including ketones, aldehydes, esters, and nitriles, making it suitable for complex molecule synthesis [5].

A significant advantage of the iridium-catalyzed approach is the ability to control stereochemical outcomes through ligand selection. DPPPent (1,5-bis(diphenylphosphino)pentane) provides optimal performance for certain substrates, while DPEPhos offers alternative selectivity profiles [5]. This ligand-dependent stereoselectivity enables access to both E and Z vinylboronic acid isomers from the same starting materials.

Palladium-Mediated Transformations

Palladium catalysis plays a crucial role in both the synthesis and subsequent transformations of trans-2-phenylvinylboronic acid [9] [10] [11]. In synthetic applications, palladium complexes facilitate the coupling of aryl halides with diboronyl reagents, providing direct access to arylboronic acid derivatives under mild conditions [12].

The Suzuki-Miyaura coupling reaction represents the most important palladium-mediated transformation of vinylboronic acids [11] [13]. This cross-coupling methodology enables the formation of carbon-carbon bonds between vinylboronic acids and organohalides, proceeding through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [13].

Mechanistic studies have revealed that the transmetalation step is often rate-determining and highly dependent on the nature of the base employed [13]. Sodium carbonate, potassium carbonate, and cesium carbonate are commonly used bases, with the choice influenced by substrate electronics and reaction conditions [11].

Recent developments in palladium catalysis have focused on developing catalyst systems capable of coupling challenging substrates such as aryl chlorides and sterically hindered partners [11]. Electron-rich phosphine ligands, including P(t-Bu)₃ and PCy₃, have proven particularly effective for these transformations [11].

Stereoselective Synthesis

Achieving high stereoselectivity in vinylboronic acid synthesis represents a critical challenge, particularly for the preparation of geometrically defined alkenes required in pharmaceutical and materials applications [14] [15] [16].

Stereocontrol Mechanisms

Several distinct mechanisms govern stereochemical outcomes in vinylboronic acid synthesis. In metal-catalyzed hydroboration reactions, the coordination environment around the metal center directly influences the approach trajectory of the alkyne substrate [17] [7]. Steric interactions between ligands and substrate substituents favor specific regioisomeric pathways, leading to preferential formation of either E or Z products [17].

The Boron-Wittig reaction represents another powerful stereocontrol mechanism, utilizing the intrinsic reactivity differences between geminal bis(boronates) and aldehydes [18]. This methodology achieves high stereoselectivity through controlled nucleophilic addition followed by stereospecific elimination, typically favoring trans-alkene products [18].

Iron-catalyzed radical addition reactions provide access to Z-selective vinylboronic acids through a fundamentally different mechanism [14] [16]. Alkyl radicals generated from the corresponding halides add to ethynylboronic acid pinacol ester with high Z-selectivity, likely due to steric preferences in the radical addition step [16].

Factors Affecting E/Z Selectivity

Multiple factors influence the stereochemical outcome of vinylboronic acid synthesis. Catalyst structure plays a primary role, with different metal centers and ligand environments favoring specific geometrical isomers [17] [7]. For iridium-catalyzed hydroboration, dppm-coordinated complexes typically provide high E-selectivity, while alternative phosphine ligands can reverse this preference [7].

Substrate electronics significantly impact selectivity patterns. Electron-rich alkynes generally exhibit higher E-selectivity compared to electron-deficient substrates, likely due to differential stabilization of intermediate complexes [17]. Aromatic substituents provide additional stabilization through π-conjugation, further influencing the selectivity profile [17].

Reaction temperature affects both the kinetic and thermodynamic selectivity of vinylboronic acid formation. Lower temperatures favor kinetic control, often leading to higher selectivities, while elevated temperatures promote equilibration to thermodynamically favored products [17] [7].

Solvent effects contribute to selectivity through differential solvation of intermediate species and transition states. Coordinating solvents such as THF can compete with substrate binding, altering the coordination environment and subsequently affecting stereochemical outcomes [5] [7].

Protecting Group Strategies

The reactive nature of boronic acids necessitates effective protection strategies during multi-step syntheses [19] [20] [21]. Various protecting groups have been developed to mask the boronic acid functionality while maintaining synthetic versatility [22] [20].

1,8-Naphthalenediaminatoborane ((dan)BH) Protection

The 1,8-diaminonaphthalene protecting group has emerged as a highly effective masking strategy for boronic acids, particularly in iterative coupling sequences [23]. Hydroboration of alkynes with (dan)BH in the presence of iridium catalysts provides direct access to protected vinylboronic acids [23].

The (dan) protecting group offers several advantages including high stability under basic and neutral conditions, compatibility with various synthetic transformations, and mild deprotection using aqueous acid [23]. This orthogonal deprotection allows selective unmasking in the presence of other acid-sensitive functional groups [23].

Formation of (dan)-protected boronic acids proceeds through direct hydroboration of terminal or internal alkynes using [IrCl(cod)]₂ catalyst with DPPM or DPEphos ligands [23]. The reaction tolerates halo-substituted aryl groups, enabling subsequent cross-coupling reactions in iterative synthesis strategies [23].

Deprotection of (dan)-protected boronic acids occurs readily under mildly acidic conditions, typically using aqueous HCl or acetic acid at room temperature [23]. This mild deprotection protocol preserves sensitive functional groups while efficiently regenerating the reactive boronic acid functionality [23].

Pinacol Ester Derivatives

Pinacol ester protection remains the most widely employed strategy for boronic acid masking due to the commercial availability of starting materials and straightforward synthetic protocols [19] [24]. Direct esterification of boronic acids with pinacol proceeds under mild conditions, typically requiring only heating in the presence of a dehydrating agent [19].

The stability of pinacol esters varies significantly depending on the electronic nature of the attached carbon framework [19]. Arylboronic esters generally exhibit higher stability compared to alkylboronic esters, which are more susceptible to hydrolysis and oxidative degradation [19].

Deprotection of pinacol esters can be achieved through multiple pathways. Oxidative cleavage using sodium periodate provides complete removal under mild conditions but requires careful optimization to avoid over-oxidation [19]. Transesterification with diethanolamine followed by acid hydrolysis offers an alternative approach that works particularly well for sensitive substrates [19].

A notable advancement involves the development of fluoride-mediated deprotection protocols using potassium hydrogen difluoride to generate trifluoroborate intermediates [25]. These intermediates undergo subsequent hydrolysis to regenerate free boronic acids under mild conditions [25].

The two-step deprotection procedure via diethanolamine transesterification has proven particularly valuable for alkylboronic esters [19]. Initial treatment with DEA in ether produces stable, crystalline DEA-boronate complexes that precipitate from solution, facilitating purification [19]. Subsequent acid hydrolysis releases the free boronic acid in good yields [19].

Scalable Production Methods

Industrial-scale synthesis of trans-2-phenylvinylboronic acid requires robust, efficient processes capable of producing kilogram quantities with acceptable economics and environmental profiles [3] [26].

Continuous flow synthesis using multijet oscillating disc (MJOD) reactor systems has demonstrated significant potential for large-scale production [3]. This technology enables operation at cryogenic temperatures (-50 to -75°C) with dramatically reduced residence times compared to traditional batch processes [3]. A telescoped two-step process involving n-butyllithium metallation followed by borate addition achieves yields of 50-75% with the capability to produce 2.0 kg per day [3].

The continuous flow approach offers several advantages including improved heat and mass transfer, enhanced safety through reduced inventory of hazardous intermediates, and simplified scale-up compared to batch operations [3]. Temperature control is particularly critical for lithium-halogen exchange reactions, where precise thermal management prevents side reactions and improves selectivity [3].

Process optimization employing statistical experimental design and multivariate regression has identified optimal operating conditions for maximizing throughput while maintaining product quality [3]. Key variables include temperature profiles, residence time distribution, and reagent stoichiometry [3].

Microwave-assisted synthesis represents another scalable approach, particularly for multicomponent reaction protocols [27]. Reaction times are reduced from hours to minutes (0.25-0.33 hours), enabling higher throughput while reducing energy consumption [27]. The use of ethanol as a green solvent further enhances the environmental profile of these processes [27].

Green Chemistry Approaches to Synthesis

Environmental sustainability has become increasingly important in chemical manufacturing, driving the development of green synthetic methodologies for boronic acid production [28] [27] [29].

Multicomponent reactions (MCRs) exemplify green chemistry principles by reducing the number of synthetic steps and minimizing purification requirements [27]. H-4CR (Hantzsch four-component reaction) and B-3CR (Biginelli three-component reaction) protocols enable direct incorporation of boronic acid functionality while using ethanol as an environmentally benign solvent [27].

Phase-switching strategies utilizing boronic acids as productive tags eliminate the need for chromatographic purification [28]. This approach exploits the ability of polyol additives such as sorbitol to selectively extract boronic acids into aqueous phases under basic conditions [28]. The methodology avoids silica gel consumption and organic solvent waste associated with traditional purification methods [28].

Mechanochemical synthesis using ball milling techniques provides solvent-free access to boronic esters [30]. This approach operates under ambient conditions without requiring organic solvents, significantly reducing environmental impact while maintaining good synthetic efficiency [30].

Photoinduced deprotection methods enable controlled release of boronic acids using light as a benign activating source [31] [32]. 2-Nitrobenzyl-based protecting groups undergo photocleavage under mild conditions, providing temporal control over boronic acid reactivity in polymer applications [31] [32].

Acoustic dispensing technology enables high-throughput synthesis on nanomole scales, dramatically reducing reagent consumption while maintaining high success rates [33]. This miniaturization approach aligns with green chemistry principles by minimizing waste generation and enabling rapid optimization of reaction conditions [33].

The development of heterogeneous photocatalysts based on copper-doped g-C₃N₄ for boronic acid transformations under visible light represents another significant green chemistry advancement [34]. These systems operate under mild conditions using visible light as an energy source while avoiding precious metal catalysts [34].

Recent innovations in one-pot telescoped processes eliminate intermediate isolation steps, improving atom economy and reducing solvent consumption [12]. Palladium-catalyzed direct synthesis from aryl chlorides using tetrahydroxydiboron followed by in-situ conversion to stable derivatives exemplifies this approach [12].

The integration of renewable feedstocks and bio-based solvents continues to advance the sustainability profile of boronic acid synthesis. Ethanol derived from biomass fermentation serves as an effective green solvent for many transformations, while avoiding petroleum-derived alternatives [27].

Energy efficiency improvements through microwave heating and continuous processing reduce the carbon footprint of manufacturing operations [27] [3]. These technologies enable rapid heating and improved heat transfer, minimizing energy consumption per unit of product [27] [3].